molecular formula C9H9Br2NO2 B1410024 Ethyl 2,5-dibromopyridine-3-acetate CAS No. 1807183-17-0

Ethyl 2,5-dibromopyridine-3-acetate

Cat. No.: B1410024
CAS No.: 1807183-17-0
M. Wt: 322.98 g/mol
InChI Key: GPXJMBWBGPOOEF-UHFFFAOYSA-N
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Description

Ethyl 2,5-dibromopyridine-3-acetate is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two bromine atoms at the 2 and 5 positions of the pyridine ring, an ethyl ester group at the 3 position, and an acetate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,5-dibromopyridine-3-acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method includes the bromination of 2,5-dibromopyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting dibromopyridine is then subjected to esterification with ethyl acetate under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for bromination and esterification, with careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dibromopyridine-3-acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of 2,5-dihydropyridine derivatives.

Scientific Research Applications

Ethyl 2,5-dibromopyridine-3-acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2,5-dibromopyridine-3-acetate involves its interaction with molecular targets through its bromine atoms and ester group. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release acetic acid. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Ethyl 2,5-dibromopyridine-3-acetate can be compared with other similar compounds such as:

    2,5-Dibromopyridine: Lacks the ethyl ester group, making it less reactive in esterification reactions.

    Ethyl 3-bromopyridine-2-acetate: Has only one bromine atom, resulting in different reactivity and applications.

    2,5-Dichloropyridine-3-acetate: Contains chlorine atoms instead of bromine, leading to variations in chemical properties and reactivity.

The uniqueness of this compound lies in its dual bromine substitution and ester functionality, which confer distinct reactivity and versatility in various chemical transformations.

Properties

IUPAC Name

ethyl 2-(2,5-dibromopyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO2/c1-2-14-8(13)4-6-3-7(10)5-12-9(6)11/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXJMBWBGPOOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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